molecular formula C11H12ClNS B128677 6-Butyl-2-chloro-1,3-benzothiazole CAS No. 156246-16-1

6-Butyl-2-chloro-1,3-benzothiazole

Cat. No.: B128677
CAS No.: 156246-16-1
M. Wt: 225.74 g/mol
InChI Key: SSUPEVCQYJQGQC-UHFFFAOYSA-N
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Description

6-Butyl-2-chloro-1,3-benzothiazole is a chemical compound with the molecular formula C11H12ClNS. It belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

6-Butyl-2-chloro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and rubber accelerators

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-chloro-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with butyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H4(NH2)SH+C4H9Cl+Cl2C11H12ClNS+HCl+H2OC_6H_4(NH_2)SH + C_4H_9Cl + Cl_2 \rightarrow C_11H_12ClNS + HCl + H_2O C6​H4​(NH2​)SH+C4​H9​Cl+Cl2​→C1​1H1​2ClNS+HCl+H2​O

The reaction is usually conducted in the presence of a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-2-chloro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and chlorine substituents enhances its lipophilicity and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-butyl-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUPEVCQYJQGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365953
Record name 6-butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156246-16-1
Record name 6-butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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